1-(4-cyanophenyl)-N-cyclopentylmethanesulfonamide
Description
1-(4-Cyanophenyl)-N-cyclopentylmethanesulfonamide is a sulfonamide derivative characterized by a 4-cyanophenyl group and a cyclopentylamine substituent. Its molecular formula is inferred as C₁₃H₁₅N₂O₂S, with a molar mass of 277.34 g/mol. The compound’s structure combines a sulfonamide backbone with a rigid cyclopentyl group and an electron-withdrawing cyano substituent, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C13H16N2O2S |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
1-(4-cyanophenyl)-N-cyclopentylmethanesulfonamide |
InChI |
InChI=1S/C13H16N2O2S/c14-9-11-5-7-12(8-6-11)10-18(16,17)15-13-3-1-2-4-13/h5-8,13,15H,1-4,10H2 |
InChI Key |
FIHCHFTYFQCLDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-cyanophenyl)-N-cyclopentylmethanesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(4-cyanophenyl)-N-cyclopentylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-cyanophenyl)-N-cyclopentylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-cyanophenyl)-N-cyclopentylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Sulfonamide Derivatives
The following table summarizes key structural analogs and their properties:
- Steric Hindrance : The cyclohexyl and cyclopropyl groups in analogs (C₁₅H₂₀N₂O₂S and C₁₈H₁₈N₂O₂S) add steric bulk, which may reduce enzymatic degradation but limit bioavailability .
Physicochemical and Spectral Properties
Physical Properties
- Solubility: The 4-cyanophenyl group enhances hydrophobicity, but the sulfonamide moiety improves water solubility via hydrogen bonding. Cyclopentyl and cyclohexyl substituents further modulate solubility .
- Thermal Stability : The cyclopentyl group in the target compound may increase melting points compared to linear alkyl analogs due to rigidity.
Spectral Data Comparison
- IR Spectroscopy : Sulfonamides exhibit characteristic S=O stretching at 1150–1350 cm⁻¹ and N-H bending at ~1550 cm⁻¹ , consistent across analogs .
- Mass Spectrometry : The target compound’s ESI-MS would likely show a [M+H]⁺ peak near 277.34 m/z , similar to related sulfonamides (e.g., 256.1–373.4 m/z for urea derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
